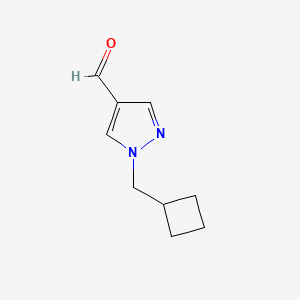

1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Descripción

Propiedades

IUPAC Name |

1-(cyclobutylmethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-7-9-4-10-11(6-9)5-8-2-1-3-8/h4,6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSJAYMPUKYLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material and N-Substitution

The synthesis begins with pyrazole or a substituted pyrazole derivative. The N-1 position is alkylated with cyclobutylmethyl halides (e.g., cyclobutylmethyl chloride or bromide) under basic conditions to afford 1-(cyclobutylmethyl)pyrazole. This step typically uses a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Directed Lithiation and Formylation

Following N-alkylation, selective lithiation at the 4-position of the pyrazole ring is performed. This is achieved by treating the N-alkylated pyrazole with a strong base such as n-butyllithium at low temperatures (around -78 °C) to generate the 4-lithiopyrazole intermediate.

The intermediate is then quenched with an electrophilic formylating agent, commonly DMF, to introduce the aldehyde group at the 4-position, yielding this compound.

Purification and Characterization

The crude aldehyde product is purified by standard chromatographic techniques such as flash column chromatography using silica gel and suitable eluents (e.g., ethyl acetate/hexane mixtures). The purified compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the aldehyde functionality and the integrity of the pyrazole ring.

Alternative Synthetic Routes and Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Research has shown that palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds in pyrazole derivatives. For example, pyrazole triflates can be subjected to Suzuki-Miyaura cross-coupling with cyclobutylmethyl boronic acids or equivalents to install the cyclobutylmethyl group at the N-1 position or other positions, followed by formylation at the 4-position.

This method allows for more versatile functional group tolerance and can be used to prepare a variety of substituted pyrazole-4-carbaldehydes with high selectivity and yields.

Metal-Assisted Template Synthesis

Though less common for this specific compound, metal-assisted template methods using copper salts have been reported to facilitate the formation of pyrazole derivatives with controlled hydrogen bonding networks, which might be adapted for the synthesis of substituted pyrazole carbaldehydes.

Summary Table of Preparation Methods

| Step | Method/Condition | Reagents/Agents | Yield/Notes |

|---|---|---|---|

| N-1 Alkylation | Base-mediated alkylation | Cyclobutylmethyl halide, NaH or KOtBu, DMF/THF | High yield; mild conditions |

| Lithiation at C-4 | Directed lithiation at low temperature | n-Butyllithium, -78 °C | Selective lithiation; requires inert atmosphere |

| Formylation at C-4 | Electrophilic quenching with DMF | DMF | 60-75% yield typical |

| Palladium-Catalyzed Coupling | Suzuki-Miyaura cross-coupling on pyrazole triflates | Pd(PPh3)4, K3PO4, cyclobutylmethyl boronic acid | High selectivity; versatile substitution |

| Purification | Chromatography | Silica gel, ethyl acetate/hexane | Pure product confirmed by NMR, MS |

Research Findings and Considerations

The lithiation/formylation approach remains the most direct and widely used method for synthesizing pyrazole-4-carbaldehydes with alkyl substitutions at N-1, including cyclobutylmethyl groups.

Palladium-catalyzed cross-coupling provides an alternative, especially when diverse substitution patterns or sensitive functional groups are present.

Reaction conditions such as temperature control during lithiation and careful quenching are critical to avoid side reactions and ensure regioselectivity.

Purification steps are essential to remove unreacted starting materials and side products, ensuring high purity for subsequent applications.

The choice of solvent and base in the alkylation step influences the efficiency and selectivity of N-alkylation.

Análisis De Reacciones Químicas

Types of Reactions

1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The pyrazole ring can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to introduce new substituents to the pyrazole ring.

Major Products

Oxidation: Formation of 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 1-(cyclobutylmethyl)-1H-pyrazole-4-methanol.

Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde has been studied for several biological activities:

- Antitumor Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown significant antiproliferative activity in MCF7 breast cancer cells . The mechanism may involve the inhibition of key signaling pathways associated with cancer progression.

- Anti-inflammatory Properties : In studies evaluating anti-inflammatory effects, pyrazole derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

- Cytoprotective Effects : Some studies have reported that pyrazole analogs can exert protective effects against oxidative stress in cellular models, indicating their potential use in neuroprotection and other therapeutic areas .

Case Study 1: Antitumor Efficacy

In a study investigating the antitumor efficacy of various pyrazole derivatives, this compound was assessed for its cytotoxic effects on different cancer cell lines. The results indicated an IC50 value in the micromolar range, demonstrating its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Screening

Another research project involved screening a series of pyrazole derivatives for their anti-inflammatory properties. Compounds exhibiting structural motifs similar to this compound were shown to effectively inhibit COX enzymes, leading to reduced inflammation in vivo. This suggests that this compound could be further explored for its therapeutic potential in inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest favorable interactions with proteins involved in cancer progression and inflammation, providing insights into its potential therapeutic applications.

Summary Table of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrazole ring can also interact with various enzymes, affecting their activity and leading to changes in metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit structural diversity based on substituents at the N1 and C3 positions. Below is a detailed comparison of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde with analogous compounds, focusing on synthetic routes, substituent effects, and biological activities.

Structural and Substituent Analysis

Physicochemical Properties

- Lipophilicity : Cyclobutylmethyl and isopropylbenzyl groups increase logP values, enhancing blood-brain barrier penetration compared to benzoyl or nitro-substituted analogs .

- Reactivity : The aldehyde group in this compound allows conjugation with thiosemicarbazides to form triazolethiones, a strategy used in anti-inflammatory drug design .

Key Research Findings

Substituent Electronic Effects : Nitro and hydroxy groups at the para position significantly modulate antioxidant efficacy, with hydroxy derivatives outperforming nitro analogs .

Steric vs. Electronic Balance: Bulky N1 substituents (e.g., cyclobutylmethyl) may reduce enzymatic binding in anti-inflammatory applications but improve antimicrobial potency via non-specific membrane interactions .

Synthetic Flexibility : Microwave-assisted methods reduce reaction times by 50–70% compared to traditional Vilsmeier-Haack protocols, enabling rapid library synthesis .

Actividad Biológica

1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer specific pharmacological properties, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure consists of a pyrazole ring substituted with a cyclobutylmethyl group and an aldehyde functional group, which may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic effects, including:

- Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial properties, potentially effective against various bacterial strains.

- Anti-inflammatory Effects : Similar compounds have shown promise as COX-2 inhibitors, suggesting potential anti-inflammatory applications.

- Anticancer Potential : Some pyrazole derivatives are known for their selective anti-proliferative actions against cancer cells, indicating possible use in cancer therapy.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | COX-2 inhibition potential | |

| Anticancer | Selective cytotoxicity on cancer cells |

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of various pyrazole derivatives, this compound was tested against standard bacterial strains. The compound demonstrated significant inhibition zones, indicating its effectiveness as an antimicrobial agent.

Case Study: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of pyrazole derivatives. The compound was subjected to COX enzyme assays, revealing promising results in inhibiting COX-2 activity, which is crucial for the inflammatory response.

Q & A

Q. Q1. What are the standard synthetic routes for 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via two primary routes:

- Vilsmeier-Haack Reaction : React 3-methyl-1-(cyclobutylmethyl)-1H-pyrazol-5(4H)-one with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 4-position. This method is widely used for pyrazole carbaldehyde derivatives .

- Nucleophilic Substitution : Start with 5-chloro-3-methyl-1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (prepared via Vilsmeier-Haack) and substitute the chlorine atom with desired nucleophiles (e.g., phenols, thiols) under basic conditions (K₂CO₃ or NaH) .

Q. Q2. How is structural characterization performed for this compound?

Key techniques include:

- NMR Spectroscopy : Confirm the cyclobutylmethyl group (δ ~2.5–3.5 ppm for methylene protons) and aldehyde proton (δ ~9.8–10.2 ppm) .

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for analogous pyrazole carbaldehydes (e.g., 1-phenyl and 1,3-diphenyl derivatives) .

Advanced Synthetic Challenges

Q. Q3. How can regioselectivity issues arise during cyclobutylmethyl group introduction?

Regioselectivity in alkylation depends on:

- Base Choice : Strong bases (e.g., NaH) favor N-alkylation at the pyrazole nitrogen, while weaker bases may lead to O-alkylation in precursors with hydroxyl groups.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for N-alkylation .

Mitigation : Monitor reactions via TLC and optimize conditions using small-scale trials .

Q. Q4. What strategies improve yield in aldehyde functionalization?

- Protection of Aldehyde : Use acetals or imines to prevent side reactions during subsequent steps (e.g., Grignard additions) .

- Catalysis : Employ transition metals (e.g., Pd for cross-coupling) to modify the pyrazole core while retaining the aldehyde group .

Reactivity and Functionalization

Q. Q5. How does the aldehyde group enable further derivatization?

The aldehyde is a versatile handle for:

Q. Q6. What are the stability concerns under varying conditions?

- Light/Temperature : Store at –20°C in amber vials to prevent aldehyde oxidation or cyclobutyl ring strain-induced decomposition .

- pH Sensitivity : Avoid strong acids/bases to prevent hydrolysis of the cyclobutylmethyl-pyrazole bond .

Analytical and Biological Evaluation

Q. Q7. How to resolve contradictions in reported spectral data?

Q. Q8. What biological assays are suitable for activity screening?

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria, referencing pyrazole derivatives with confirmed activity .

- Enzyme Inhibition : Screen against cyclooxygenase (COX) or kinases using fluorometric assays, as seen in 3-(4-bromophenyl)-1-phenyl analogues .

Methodological Optimization

Q. Q9. How to troubleshoot low yields in nucleophilic substitutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.